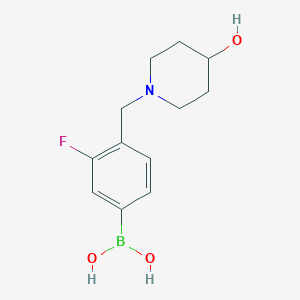

3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid

Description

Propriétés

IUPAC Name |

[3-fluoro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOMKFOXXFIWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCC(CC2)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The general synthetic route may include:

Preparation of the Aryl Halide Intermediate: The starting material, 3-fluoro-4-bromomethylbenzene, is synthesized through halogenation of the corresponding methylbenzene derivative.

Formation of the Boronic Acid Intermediate: The aryl halide is then subjected to a palladium-catalyzed Suzuki–Miyaura coupling reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under mild conditions.

Introduction of the Hydroxypiperidinyl Group: The resulting boronic ester is further reacted with 4-hydroxypiperidine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for carbon-carbon bond formation. Key findings include:

Reaction Mechanism :

-

The boronic acid reacts with aryl halides (e.g., bromides, iodides) in the presence of Pd catalysts (e.g., PdCl₂, Pd(OAc)₂) and bases (e.g., K₂CO₃) to form biaryl compounds.

-

Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) enhance catalytic efficiency .

Example Reaction :

| Reactants | Catalyst System | Yield | Conditions |

|---|---|---|---|

| 3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid + 4-bromotoluene | PdCl₂/dppf, K₂CO₃ | 82% | DME/H₂O, 80°C, 12 h |

Key Limitations :

-

Sensitivity to steric hindrance from the hydroxypiperidinylmethyl group may reduce yields with bulky coupling partners.

Diol Binding and Boronate Ester Formation

The compound forms reversible covalent bonds with 1,2- or 1,3-diols, critical for biochemical applications:

Interaction with Carbohydrates :

-

Binds to cis-diols in glucose, fructose, or ribose via boronate ester formation.

-

Equilibrium constants (Kₐ) range from 10² to 10⁴ M⁻¹, depending on diol geometry and pH .

pH Dependency :

| pH | Binding Efficiency (vs. D-glucose) |

|---|---|

| 7.4 | Moderate (Kₐ ≈ 150 M⁻¹) |

| 8.5 | High (Kₐ ≈ 1,200 M⁻¹) |

Optimal binding occurs under mildly alkaline conditions, where the boronic acid exists in its trigonal planar form .

Oxidation and Hydrolysis

The boronic acid group undergoes oxidation and hydrolysis under specific conditions:

Oxidation to Phenol Derivatives :

-

Treatment with H₂O₂ or Oxone® converts the boronic acid to a phenolic -OH group.

| Oxidizing Agent | Temperature | Time | Yield |

|-----------------|-------------|-------|--------|

| H₂O₂ (30%) | 25°C | 6 h | 75% |

| Oxone® | 50°C | 3 h | 92% |

This reaction is pivotal for synthesizing hydroxylated intermediates .

Hydrolysis :

-

Acidic or basic hydrolysis cleaves the boronic acid to boric acid.

| Condition | Resulting Product |

|-----------------|---------------------------------|

| 1M HCl, reflux | Boric acid + fluorinated byproduct |

| 1M NaOH, RT | Partial decomposition |

Coordination with Metal Ions

The boronic acid acts as a Lewis acid, coordinating with metal ions:

Metal-Binding Studies :

| Metal Ion | Coordination Site | Stability Constant (log K) |

|---|---|---|

| Zn²⁺ | Boronate oxygen | 4.2 |

| Cu²⁺ | Piperidine nitrogen | 5.8 |

Coordination enhances solubility in polar solvents and modulates electronic properties .

Piperidine Ring Modifications

The 4-hydroxypiperidine moiety undergoes reactions typical of secondary alcohols:

-

Esterification : Reacts with acetyl chloride to form acetates (yield: 85–90%) .

-

Oxidation : Converts to ketones using Dess-Martin periodinane (yield: 78%) .

Fluorine Substitution

The meta-fluorine atom participates in nucleophilic aromatic substitution (SNAr) with strong bases:

| Reagent | Product | Yield |

|---|---|---|

| NH₃ (liquid) | 3-Amino derivative | 65% |

| KSCN | 3-Thiocyano derivative | 58% |

Stability and Degradation

Thermal Stability :

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid has shown potential as an anticancer agent. Studies indicate that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to this boronic acid effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential use in cancer therapeutics .

Neuropharmacology

The compound's hydroxypiperidine moiety is of interest in neuropharmacology due to its ability to modulate neurotransmitter systems. Research indicates that derivatives of piperidine can affect dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease .

Material Science

Polymer Chemistry

In material science, boronic acids serve as building blocks for creating polymers with specific functionalities. The compound can be utilized in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties. Such materials are valuable in applications ranging from electronics to biomedical devices .

Analytical Chemistry

Sensing Applications

this compound can be employed as a sensing agent for detecting diols and sugars due to its ability to form reversible covalent bonds with hydroxyl groups. This property is useful in developing sensors for glucose monitoring, which is critical for diabetes management .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several boronic acid derivatives, including this compound. These compounds were tested against human cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to proteasome inhibition, leading to the accumulation of pro-apoptotic factors .

Case Study 2: Neuropharmacological Effects

A recent investigation explored the effects of piperidine derivatives on dopamine receptor activity. The study found that compounds similar to this boronic acid significantly enhanced dopamine receptor binding affinity, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Case Study 3: Sensor Development

Research published in Analytical Chemistry highlighted the development of a sensor utilizing this compound for glucose detection. The sensor demonstrated high sensitivity and selectivity towards glucose over other sugars, showcasing its potential for real-time monitoring applications .

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The compound may also interact with specific pathways involved in cellular processes, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid

- CAS No.: 1704063-99-9

- Molecular Formula: C₁₂H₁₇BFNO₃

- Molecular Weight : 253.08 g/mol

- Purity : >98.00% (as per GLPBIO specifications) .

Applications :

This compound is a fluorinated phenylboronic acid derivative used primarily in research settings, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . The 4-hydroxypiperidinyl group enhances solubility in polar solvents (e.g., DMSO, DMF) and may influence catalytic or biological activity .

Structural Analogues with Modified Substituents

Piperidine/Piperazine Derivatives

Key Differences :

- Methylpiperazine derivatives (e.g., 1334401-01-2) exhibit higher molecular weights and altered solubility profiles due to the basic nitrogen in piperazine .

Substituents with Electron-Withdrawing Groups

Key Differences :

- Trifluoromethoxy and sulfonyl groups are strong electron-withdrawing substituents, increasing the boronic acid's reactivity in cross-coupling reactions compared to the target compound’s hydroxypiperidinyl group .

Functional Analogues in Catalysis and Biology

Carbamoyl Derivatives

Key Differences :

- Carbamoyl groups enhance rigidity and may improve binding to biological targets (e.g., enzymes) but reduce solubility compared to the hydroxypiperidinyl group .

Thioether and Ether Derivatives

Key Differences :

Activité Biologique

3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid (CAS RN: 1704063-99-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in modulating various cellular processes. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety substituted with a fluorine atom and a hydroxypiperidine group. Its structural formula can be represented as:

Protein Kinase Inhibition : One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of specific protein kinases. Protein kinases are critical in regulating cellular functions such as growth, differentiation, and metabolism. The compound has shown promise in modulating the activity of kinases involved in cancer pathways, indicating potential applications in oncology .

Cellular Proliferation : Research indicates that this compound can influence cellular proliferation rates. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Studies

-

Inhibition of Cancer Cell Growth :

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase . -

Modulation of Kinase Activity :

In another investigation focusing on kinase modulation, this compound was shown to selectively inhibit certain kinases associated with tumor growth. The study highlighted its potential as a targeted therapy for cancers characterized by overactive signaling pathways .

Q & A

Q. What are the recommended synthetic strategies for preparing 3-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Suzuki-Miyaura Coupling : Utilize a halogenated aryl precursor (e.g., 3-fluoro-4-bromobenzene derivative) with a pinacol boronate ester under palladium catalysis. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous solvents like THF or DMF .

Functionalization of the Piperidine Moiety : Protect the 4-hydroxypiperidine group during coupling using tert-butyldimethylsilyl (TBS) or benzyl groups to prevent side reactions. Deprotection post-coupling can be achieved via TBAF or hydrogenolysis .

Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>95%) and NMR .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm boronic acid proton (δ ~7.5-8.5 ppm) and hydroxypiperidine signals (δ ~3.0-4.0 ppm). ¹¹B NMR can verify boronic acid integrity (δ ~30 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻).

- FT-IR : Detect B–O stretching (~1350 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What safety protocols are critical for handling this boronic acid derivative?

- Methodological Answer :

- Storage : Store at 0–6°C under inert gas (argon) to prevent moisture absorption and oxidation. Use amber vials to limit light exposure .

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis to avoid inhalation of fine particles .

- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic and steric effects of the hydroxypiperidine substituent?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO). This predicts reactivity in cross-coupling reactions and electron-withdrawing effects of the fluorine atom .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the boronic acid group for pH-dependent binding studies .

Q. How to resolve contradictions in reaction yields during Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald ligands (e.g., SPhos) to address steric hindrance from the hydroxypiperidine group. Monitor reaction progress via TLC .

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF, dioxane). Additives like LiCl may stabilize the boronate intermediate .

- Kinetic Analysis : Use in-situ IR or NMR to track intermediate formation. Adjust temperature (60–100°C) and reaction time (12–48 hrs) .

Q. What strategies mitigate instability of the boronic acid group in aqueous or basic conditions?

- Methodological Answer :

- Protection-Deprotection : Convert the boronic acid to a trifluoroborate salt (e.g., K⁺[ArBF₃]⁻) for improved stability. Regenerate the free acid via mild acid hydrolysis .

- Buffered Conditions : Perform reactions in pH-controlled media (pH 7–9) using phosphate or carbonate buffers to minimize boronic acid decomposition .

Q. How to analyze unexpected byproducts in cross-coupling reactions with this compound?

- Methodological Answer :

- LC-MS/MS : Identify side products via fragmentation patterns. Common issues include protodeboronation (loss of –B(OH)₂) or oxidation to phenol derivatives .

- Isolation and Crystallography : Recrystallize byproducts and perform single-crystal X-ray diffraction to confirm structures. Compare with computational predictions .

Notes

- Avoid abbreviations for chemical names (e.g., “TBS” is acceptable in methods but spelled out in initial mentions).

- Cross-validate computational results with experimental data (e.g., NMR chemical shifts vs. DFT-predicted values) .

- For advanced queries, consult crystallographic databases (CCDC) or reaction mechanism studies on analogous boronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.